Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate
Overview
Description
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate is an organic compound with the molecular formula C17H20O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an isopropyl ester group
Biochemical Analysis
Biochemical Properties
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions includes enzyme inhibition, which can lead to reduced production of pro-inflammatory mediators.
Cellular Effects
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression profiles, resulting in changes in the production of specific proteins involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition can lead to decreased inflammation and pain. Furthermore, it can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat
Dosage Effects in Animal Models
The effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate vary with different dosages in animal models. At lower doses, it can provide therapeutic benefits such as reduced inflammation and pain relief. At higher doses, toxic or adverse effects may be observed, including gastrointestinal issues and liver toxicity . It is important to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes . These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different tissues . Understanding these transport mechanisms can help optimize its delivery to target tissues.
Subcellular Localization
The subcellular localization of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate typically involves the esterification of 2-(2-methoxynaphthalen-6-yl)propanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is often purified using techniques such as distillation and recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: This compound shares a similar structure but differs in the ester group, which can influence its chemical properties and applications.
2-Acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another structurally related compound with different functional groups that can affect its reactivity and use.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDXMXJNHRMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301042901 | |
Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68641-85-0 | |
Record name | Rac-naproxen 2-propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAC-NAPROXEN 2-PROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4DP9Y5DG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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